1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as EPPA, is a piperidine derivative that has shown promise in various fields of research, including neuroscience and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine is not fully understood, but it is believed to involve the modulation of neuronal excitability by interacting with voltage-gated sodium channels. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticonvulsant and neuroprotective effects, this compound has been shown to have analgesic and anti-inflammatory effects. This compound has also been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine is its potency and selectivity, which make it an ideal compound for use in scientific research. This compound has also been shown to be relatively stable and can be easily synthesized on a large scale. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are many potential future directions for research on 1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine. One area of research is the development of new derivatives of this compound with improved solubility and potency. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer and Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine involves the reaction of 2-ethyl-1H-benzimidazole with acryloyl chloride, followed by the reaction of the resulting product with N-phenylpiperidine. The final product is purified through recrystallization to obtain pure this compound. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial production.
Scientific Research Applications
1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine has been studied extensively for its potential applications in scientific research. One of the major areas of research is neuroscience, where this compound has been shown to have potent anticonvulsant and neuroprotective effects. This compound has also been studied for its potential applications in medicinal chemistry, where it has shown promise as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Properties
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-3-(2-ethylbenzimidazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-2-22-25-20-12-6-7-13-21(20)27(22)16-14-23(28)26-15-8-11-19(17-26)24-18-9-4-3-5-10-18/h3-7,9-10,12-13,19,24H,2,8,11,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQUMGXPUYIIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCC(=O)N3CCCC(C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.